molecular formula C12H14N2O2 B13862980 1-(4-Amino-2-methylphenyl)piperidine-2,6-dione

1-(4-Amino-2-methylphenyl)piperidine-2,6-dione

Cat. No.: B13862980
M. Wt: 218.25 g/mol
InChI Key: XOMKFDRXQJOGDJ-UHFFFAOYSA-N
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Description

1-(4-Amino-2-methylphenyl)piperidine-2,6-dione is a chemical compound with the molecular formula C12H14N2O2. It is known for its unique structure, which includes a piperidine ring substituted with an amino group and a methyl group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-methylphenyl)piperidine-2,6-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-amino-2-methylbenzoic acid with piperidine-2,6-dione under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the piperidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards .

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-methylphenyl)piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted piperidine derivatives. These products can further undergo additional reactions to form more complex molecules .

Scientific Research Applications

1-(4-Amino-2-methylphenyl)piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-methylphenyl)piperidine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Amino-2-methylphenyl)piperidine-2,6-dione is unique due to the presence of both an amino group and a methyl group on the phenyl ring. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

1-(4-amino-2-methylphenyl)piperidine-2,6-dione

InChI

InChI=1S/C12H14N2O2/c1-8-7-9(13)5-6-10(8)14-11(15)3-2-4-12(14)16/h5-7H,2-4,13H2,1H3

InChI Key

XOMKFDRXQJOGDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)N2C(=O)CCCC2=O

Origin of Product

United States

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